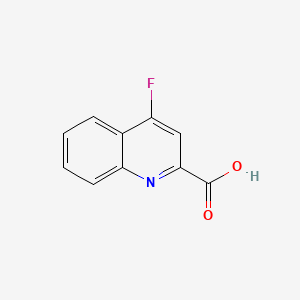

4-Fluoroquinoline-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. This reaction proceeds through a cyclization mechanism to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids have been explored to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can yield 4-fluoroquinoline derivatives with different substituents.

Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-Fluoroquinoline-2-carboxylic acid derivatives are recognized for their potent antimicrobial properties, especially against Gram-positive and Gram-negative bacteria.

- Mechanism of Action : These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription. The introduction of fluorine enhances their binding affinity to these targets, increasing their efficacy against resistant strains.

-

Case Studies :

- A study highlighted the effectiveness of 4-fluoro derivatives against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin .

- Another research indicated that these derivatives could overcome resistance mechanisms commonly found in bacteria, making them promising candidates for treating difficult infections .

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Applications

Research has shown that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating various signaling pathways, including those involving caspases and Bcl-2 family proteins. It also inhibits key kinases involved in cell proliferation.

-

Case Studies :

- A study on MCF-7 breast cancer cells reported an IC50 value of approximately 150 µM, indicating its potential as a therapeutic agent.

- Molecular docking studies revealed strong binding interactions with Aurora A kinase, suggesting its role in cell cycle regulation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Induction of apoptosis |

| T-24 | 200 | Inhibition of Aurora A kinase |

| A549 | 180 | Cell cycle phase G1 arrest |

Enzyme Inhibition Studies

The compound has been identified as a selective inhibitor of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.

- Research Findings :

Table 3: SIRT3 Inhibition by Derivatives

| Compound | IC50 (µM) | Selectivity Ratio (SIRT3/SIRT1) |

|---|---|---|

| P6 | 50 | >10 |

| P7 | 75 | >5 |

Wirkmechanismus

The mechanism of action of 4-fluoroquinoline-2-carboxylic acid, particularly in its role as a precursor to fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

- 6-Fluoroquinoline-2-carboxylic acid

- 7-Fluoroquinoline-2-carboxylic acid

- 8-Fluoroquinoline-2-carboxylic acid

Comparison: While all these compounds share the quinoline core structure with a fluorine atom, their position of fluorine substitution significantly affects their biological activity and chemical properties. 4-Fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction with biological targets .

Biologische Aktivität

4-Fluoroquinoline-2-carboxylic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and microbiology, due to its biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and comparative biological activity against other similar compounds.

Overview of this compound

This compound is part of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial properties. The compound serves as a precursor in the synthesis of fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV—key enzymes involved in DNA replication and transcription.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzymes DNA gyrase and topoisomerase IV. This inhibition stabilizes the enzyme-DNA complex, preventing DNA replication and leading to bacterial cell death. The specificity of this action makes fluoroquinolones effective against a variety of Gram-negative and Gram-positive bacteria.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity. Its effectiveness can be compared to other fluoroquinolones, as shown in the following table:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | Target Enzyme |

|---|---|---|---|

| This compound | ≤0.125 | 1 | DNA gyrase, Topoisomerase IV |

| Ciprofloxacin | ≤0.25 | 1 | DNA gyrase |

| Clinafloxacin | ≤0.5 | 0.5 | Topoisomerase IV |

The above data indicates that this compound exhibits comparable activity to established fluoroquinolones like ciprofloxacin and clinafloxacin, highlighting its potential as a therapeutic agent.

Antitumor Activity

In addition to its antibacterial properties, studies have shown that derivatives of quinoline compounds exhibit antitumor activity. For instance, a novel quinoline derivative demonstrated significant cytotoxic effects against L1210 leukemia and B16 melanoma cell lines, suggesting that modifications to the quinoline structure can enhance anticancer activity .

Case Studies and Research Findings

- Antibacterial Efficacy : A study compared the efficacy of various fluoroquinolones against bacterial strains such as E. coli and S. aureus. It was found that compounds with specific fluorine substitutions exhibited enhanced activity due to better binding affinities to target enzymes .

- Resistance Mechanisms : Research has indicated that mutations in bacterial strains can lead to resistance against fluoroquinolones, emphasizing the need for ongoing development of new derivatives like this compound that may circumvent these resistance mechanisms .

- Molecular Docking Studies : Molecular docking studies have shown that this compound binds effectively to the active sites of both DNA gyrase and topoisomerase IV, with binding energies suggesting strong interactions that could translate into potent biological activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other fluorinated quinolines:

| Compound | Activity Profile |

|---|---|

| 6-Fluoroquinoline-2-carboxylic acid | Moderate antibacterial activity |

| 7-Fluoroquinoline-2-carboxylic acid | Lower potency compared to 4-FQCA |

| 8-Fluoroquinoline-2-carboxylic acid | Enhanced antifungal properties |

The position of fluorine substitution significantly influences the biological properties and efficacy of these compounds.

Eigenschaften

IUPAC Name |

4-fluoroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUSFJUUOGMPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.